molecular formula C15H9ClFNO2 B6077612 4-Chloro-2-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]phenol

4-Chloro-2-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]phenol

Cat. No.: B6077612
M. Wt: 289.69 g/mol
InChI Key: PXCRDUFAAWCFQZ-UHFFFAOYSA-N
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Description

4-Chloro-2-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]phenol is a chemical compound that belongs to the class of phenols It is characterized by the presence of a chloro group at the 4-position and a fluorophenyl group attached to an oxazole ring at the 2-position of the phenol

Properties

IUPAC Name

4-chloro-2-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClFNO2/c16-10-3-6-14(19)12(7-10)15-8-13(18-20-15)9-1-4-11(17)5-2-9/h1-8,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXCRDUFAAWCFQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2)C3=C(C=CC(=C3)Cl)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]phenol typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Substitution Reactions:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The oxazole ring can be reduced under specific conditions.

    Substitution: The chloro and fluorophenyl groups can participate in further substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of the oxazole ring can produce dihydrooxazoles.

Scientific Research Applications

4-Chloro-2-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]phenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It may be used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Chloro-2-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]phenol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]phenol is unique due to the presence of both the oxazole ring and the specific positioning of the chloro and fluorophenyl groups

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